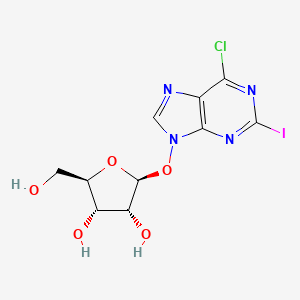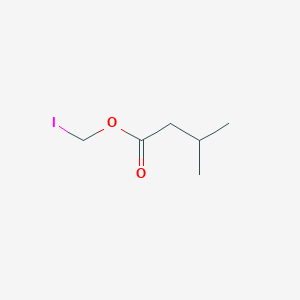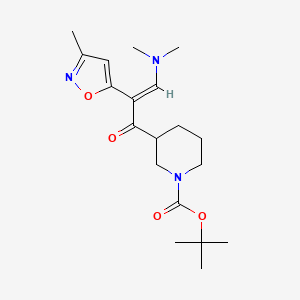
(2-Chloropyridin-3-yl)methyl methanesulfonate
Descripción general
Descripción
(2-Chloropyridin-3-yl)methyl methanesulfonate is a versatile chemical compound used in various scientific research applications. It possesses complex properties that enable it to be employed in fields such as drug synthesis, catalysis, and material science.
Mecanismo De Acción
Target of action
Alkylating agents, such as Methyl methanesulfonate, primarily target DNA . They act by adding an alkyl group (CnH2n+1) to the guanine base of DNA, at the number 7 nitrogen atom of the purine ring .
Mode of action
The alkylation damages the DNA, which interferes with the cell’s ability to replicate. In the case of Methyl methanesulfonate, it methylates DNA predominantly on N7-deoxyguanosine and N3-deoxyadenosine .
Biochemical pathways
The DNA damage triggers several biochemical pathways. This includes the DNA repair pathway where the cell attempts to repair the damaged DNA. If the damage is too severe and beyond repair, it can lead to apoptosis, or programmed cell death .
Result of action
The result of the action of alkylating agents is the disruption of DNA replication, which can lead to cell death. This makes alkylating agents effective in treating rapidly dividing cells, such as cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloropyridin-3-yl)methyl methanesulfonate typically involves the reaction of 2-chloropyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may involve more rigorous purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2-Chloropyridin-3-yl)methyl methanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: This compound can undergo nucleophilic substitution reactions where the methanesulfonate group is replaced by a nucleophile.
Oxidation and reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative of the pyridine ring .
Aplicaciones Científicas De Investigación
(2-Chloropyridin-3-yl)methyl methanesulfonate is used in various scientific research applications, including:
Drug synthesis: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Catalysis: It is used as a catalyst or catalyst precursor in various chemical reactions.
Material science: It is employed in the development of new materials with specific properties.
Comparación Con Compuestos Similares
Similar Compounds
(2-Chloropyridin-3-yl)methyl chloride: Similar in structure but with a chloride leaving group instead of methanesulfonate.
(2-Chloropyridin-3-yl)methyl acetate: Similar in structure but with an acetate leaving group.
Uniqueness
(2-Chloropyridin-3-yl)methyl methanesulfonate is unique due to its methanesulfonate group, which is a better leaving group compared to chloride or acetate. This makes it more reactive in nucleophilic substitution reactions, providing higher yields and more efficient reactions .
Propiedades
IUPAC Name |
(2-chloropyridin-3-yl)methyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3S/c1-13(10,11)12-5-6-3-2-4-9-7(6)8/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMFQCKGCIAHFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1=C(N=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601231135 | |
| Record name | 3-Pyridinemethanol, 2-chloro-, 3-methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601231135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166770-75-8 | |
| Record name | 3-Pyridinemethanol, 2-chloro-, 3-methanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=166770-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinemethanol, 2-chloro-, 3-methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601231135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(Cyclooct-4-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B1401547.png)
![4-[(2,6-Difluorophenyl)methoxy]-3-methoxybenzaldehyde](/img/structure/B1401548.png)








![4-Chloro-5-methyl-5H-pyrrolo[3,2-D]pyrimidine-6-carbonitrile](/img/structure/B1401563.png)


